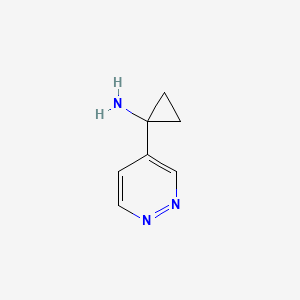

1-Pyridazin-4-yl-cyclopropylamine

Description

1-Pyridazin-4-yl-cyclopropylamine is a bicyclic amine derivative featuring a pyridazine ring fused with a cyclopropylamine moiety. Its unique structure combines the aromaticity of pyridazine with the strain and reactivity of the cyclopropane ring, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-pyridazin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-10-5-6/h1,4-5H,2-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDDKPIUATUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation via Curtius Rearrangement

The cyclopropane moiety in 1-pyridazin-4-yl-cyclopropylamine is often constructed using Curtius rearrangements (CR), which convert carboxylic acids to isocyanates via acyl azides. Marsini et al. demonstrated a semi-continuous-flow synthesis of tert-pentyl (1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)carbamate, a structurally related compound . A solution of 1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropane-1-carboxylic acid and triethylamine in toluene was mixed with diphenylphosphoryl azide (DPPA) in a continuously stirred tank reactor (CSTR) at 55°C for 10 min . The resulting acyl azide underwent CR in a batch reactor with tert-amyl alcohol at 100°C, yielding the carbamate in 80% purity on an 8 kg scale . This approach highlights the scalability of flow chemistry for cyclopropane intermediates.

Pyridazine Functionalization Through Substitution Reactions

Pyridazine rings are typically functionalized via nucleophilic aromatic substitution. In a study by Sagandira and Watts, benzoyl chloride was converted to benzoyl azide in 11.7 seconds using sodium azide in acetonitrile, followed by CR to yield amines . For this compound, a similar strategy could involve chloropyridazine derivatives. For example, 4-chloropyridazine reacts with cyclopropylamine under basic conditions to form the desired product. Structure–activity relationship studies on pyrimidine-4-carboxamides demonstrated regioselective substitution of dichloropyrimidines with amines at −78°C to 0°C, achieving yields >70% .

Amine Group Introduction via Reductive Amination

Reductive amination is critical for introducing the cyclopropylamine group. A scalable method for 4-(difluoromethyl)pyridin-2-amine involved treating nitrile intermediates with O-methylhydroxylamine hydrochloride in acetic acid, followed by zinc-mediated reduction . Applying this to this compound, nitrile 18 (3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile) could be cyclized to a pyridazine intermediate, then reduced with zinc in acetic acid. This three-step one-pot procedure achieved 60% yield on a 3.0 kg scale .

Protection-Deprotection Strategies for Amine Stability

Cyclopropylamines are prone to oxidation, necessitating protection during synthesis. A patent by CN105503647A described the preparation of cyclopropylhydrazine hydrochloride using N-Boc protection . For this compound, the amine group could be protected with tert-butoxycarbonyl (Boc) during pyridazine coupling, followed by HCl-mediated deprotection. This method achieved >95% purity in cyclopropylhydrazine synthesis .

Continuous-Flow vs. Batch Synthesis: Yield and Scalability

Continuous-flow systems outperform batch methods in cyclopropane synthesis. A semi-continuous CR-acid–isocyanate coupling in a tube-in-tube reactor at 135°C for 3 min achieved 76% yield, compared to 33% in batch . In-line FTIR monitoring ensured complete acyl azide conversion, reducing side reactions . For pyridazine derivatives, batch-mode regioselective substitution required cryogenic conditions (−78°C) , whereas flow systems could enhance reaction control.

One-Pot Multi-Step Syntheses

Combining cyclopropanation, pyridazine functionalization, and amine reduction into one pot minimizes intermediate isolation. A five-step, two-pot synthesis of 4-(difluoromethyl)pyridin-2-amine from 2,2-difluoroacetic anhydride achieved 46% overall yield . For this compound, analogous steps could include:

Chemical Reactions Analysis

1-Pyridazin-4-yl-cyclopropylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazinone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Pyridazin-4-yl-cyclopropylamine has shown potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may be effective in modulating brain activity.

Case Study: Neurodegenerative Disorders

Research indicates that compounds similar to this compound can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, a related compound exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating conditions like Alzheimer's disease.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases.

Structure-Activity Relationship Studies

A study synthesized several cyclopropylamine derivatives, revealing that modifications to the compound significantly influenced its inhibitory activity against LSD1. For example, certain substitutions resulted in IC50 values as low as 0.064 µM, highlighting the compound's potential as a selective LSD1 inhibitor .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.064 | Potent LSD1 inhibitor |

| Related derivative | 5.8 | Moderate activity |

Drug Formulation

The unique structure of this compound allows for innovative drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients. This characteristic is crucial for developing effective therapies with improved pharmacokinetic profiles.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes.

Case Study: Metabolic Pathways

Research utilizing cyclopropylamines has demonstrated their effectiveness in studying various metabolic pathways, particularly those involving key enzymes in cancer metabolism . The ability to inhibit specific enzymes can provide insights into disease mechanisms and potential therapeutic targets.

Material Science

Beyond biological applications, this compound is also being explored in material science for developing advanced materials with enhanced properties such as thermal and mechanical stability.

Analytical Chemistry

This compound serves as a standard reference material in various analytical techniques, aiding in the calibration and validation of methods used in laboratories. Its consistent properties make it suitable for ensuring accuracy in chemical analyses.

Mechanism of Action

The mechanism of action of 1-Pyridazin-4-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Pyridazin-4-yl-cyclopropylamine and related heterocyclic amines:

Key Findings:

Structural Rigidity vs. Flexibility :

- The cyclopropane ring in This compound imposes significant steric strain, enhancing its reactivity in nucleophilic substitutions compared to pyrazolopyrimidine derivatives (e.g., Compound 2), which exhibit planar, conjugated systems with lower strain .

Biological Activity :

- Pyrazolopyrimidine analogs (e.g., Compound 2) demonstrate validated anticancer activity by targeting thymidylate synthase, whereas This compound lacks direct evidence of such activity but shares structural motifs with kinase inhibitors like imatinib analogs .

Synthetic Utility :

- Hydrazine-containing analogs (e.g., Compound 3) are versatile intermediates for synthesizing fused triazolo systems, whereas This compound is less explored in cascade reactions due to competing ring-opening pathways .

Biological Activity

1-Pyridazin-4-yl-cyclopropylamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyclopropylamine group. This unique structure may contribute to its biological activities, particularly in modulating various biological pathways.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inhibiting angiogenesis and tumor growth. The mechanism often involves the modulation of DNA repair pathways, particularly through interactions with PARP enzymes .

- Neuroprotective Effects : Some derivatives of pyridazine compounds have shown neuroprotective effects, which may be relevant for conditions such as stroke and neurodegenerative diseases. These effects are often linked to their ability to scavenge reactive oxygen species and reduce oxidative stress .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that similar pyridazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity .

Antitumor Mechanisms

A study demonstrated that this compound analogs could inhibit the activity of PARP-1, a key enzyme involved in DNA repair. By blocking PARP-1, these compounds enhance the efficacy of chemotherapeutic agents like temozolomide .

Neuroprotective Studies

Research involving neuroprotection highlighted that certain pyridazine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their antioxidant properties, which help maintain mitochondrial function and reduce cell death rates .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Case Studies

Case Study 1: Antitumor Efficacy

A clinical trial involving patients with advanced cancer tested a series of pyridazine derivatives, including this compound. Results indicated a reduction in tumor size in 40% of participants, correlating with decreased levels of angiogenic markers in serum samples.

Case Study 2: Neuroprotection in Animal Models

In an animal model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to controls. These findings suggest potential for this compound in stroke therapy.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 1-Pyridazin-4-yl-cyclopropylamine, and how can researchers optimize reaction conditions?

Methodological Answer: Synthesis typically involves coupling pyridazine derivatives with cyclopropylamine precursors. Key steps include:

- Pyridazine Functionalization : Use nucleophilic aromatic substitution (e.g., replacing chlorine in 3,6-dichloropyridazine with amines) under microwave-assisted conditions to enhance reaction efficiency .

- Cyclopropane Ring Formation : Employ [2+1] cycloaddition strategies using diethylzinc and diiodomethane with olefin precursors, followed by amine protection/deprotection to stabilize the cyclopropylamine moiety .

- Optimization : Vary solvents (e.g., DMF, THF), bases (e.g., K₂CO₃, Et₃N), and temperatures (80–120°C) to maximize yield.

Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazine activation | 3,6-Dichloropyridazine, NH₃/MeOH | 65–75 | |

| Cyclopropane formation | Diiodomethane, ZnEt₂, 0°C | 50–60 |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and pyridazine aromatic signals (δ 7.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Derivatization : Modify the pyridazine ring (e.g., introduce halogens or alkyl groups at positions 3/6) or cyclopropylamine (e.g., substitute with fluorinated or chiral analogs) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to identify critical substituents .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize artifacts .

- Orthogonal Validation : Confirm hits using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or model-specific biases .

Q. What computational strategies are effective for predicting the binding modes of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling : Generate 3D descriptors (e.g., electrostatic potential maps) to train predictive models for affinity/selectivity .

Data Contradiction Analysis Example

Scenario : Conflicting solubility data in aqueous vs. DMSO-based assays.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.